(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAANDQXILMETG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662482 | |
| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217446-30-4 | |
| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by its tert-butyl and ethyl substituents. Its molecular formula is with a molecular weight of approximately 214.31 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Target Interactions
- Neurotransmitter Receptors : The compound has been shown to interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
- Inflammatory Pathways : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Case Studies
- Mouse Model Study : In a recent study, this compound was administered to mice with induced lupus. The results showed a significant reduction in autoantibody levels and inflammatory markers compared to the control group, indicating potential therapeutic effects in autoimmune diseases .
- Human Clinical Trials : A phase I clinical trial evaluated the safety and tolerability of the compound in patients with chronic pain conditions. Preliminary results suggested that it was well tolerated with minimal side effects, supporting further investigation into its analgesic properties .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a bioavailability estimated at around 60%. The compound exhibits a half-life of approximately 4 hours, necessitating multiple dosing for sustained therapeutic effects.
Scientific Research Applications
Organic Synthesis
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry.
Key Reactions:
- N-Alkylation: The compound can act as a nucleophile in N-alkylation reactions, facilitating the formation of diverse piperazine derivatives.
- Carboxylation: The carboxylate functional group allows for subsequent modifications, such as esterification or amidation, expanding its utility in synthetic pathways.
Pharmaceutical Research
The compound's structural similarity to other biologically active piperazine derivatives positions it as a candidate for pharmacological applications. Research indicates that it may act as a ligand for specific receptors or enzymes, influencing their activity and leading to various biological effects.
Biological Activity:
- Receptor Modulation: Studies have shown that this compound can interact with neurotransmitter receptors, potentially modulating their function.
- Therapeutic Potential: Its application in drug development focuses on conditions like neurodegenerative diseases and mental health disorders, where piperazine derivatives have shown promise.
Case Studies
Case Study 1: Interaction with TLR7
In a study assessing the compound's effects on Toll-like receptor 7 (TLR7), it was administered to mice at various dosages. Plasma levels of interleukin-6 were measured post-stimulation, indicating the compound's role in immune modulation .
Case Study 2: D3 Receptor Selectivity
A series of experiments demonstrated that analogues of this compound exhibited significant selectivity for dopamine D3 receptors. These findings suggest potential applications in treating psychiatric disorders .
Comparison with Similar Compounds
Key Observations:
Stereochemistry : The (S)-configuration in the main compound vs. (R)-isomers (e.g., CAS 1384840-46-3) may lead to divergent biological activities due to enantioselective interactions .
Salt Forms : Hydrochloride salts (e.g., CAS 1269446-87-8 vs. neutral CAS 147081-29-6) improve aqueous solubility but require stringent handling (e.g., eye protection) .
Preparation Methods
Reaction Overview
This two-step method begins with (S)-3-ethylpiperazine, which undergoes Boc protection followed by protonation with hydrochloric acid.
Boc Protection Step
(S)-3-ethylpiperazine is dissolved in dichloromethane (DCM) under anhydrous conditions. Tert-butyl dicarbonate (Boc anhydride) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography (hexane:ethyl acetate = 4:1) to yield (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.
Key Parameters:
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Solvent: Dichloromethane
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Temperature: 0°C → room temperature
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Reagents: Boc anhydride (1.1 eq), triethylamine (2.0 eq)
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Yield: 85–90%
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Purity: ≥99% (HPLC)
Hydrochloride Salt Formation
The Boc-protected intermediate is treated with hydrogen chloride (4M in dioxane) at 0°C for 1 hour. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to obtain the hydrochloride salt.
Optimization Notes:
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Excess HCl improves crystallization but risks decomposition.
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Anhydrous conditions prevent hydrolysis of the Boc group.
Cyclization of Ethyl-Containing Diamine Precursors
Synthetic Route Design
This approach constructs the piperazine ring with the ethyl group pre-installed. A representative pathway involves:
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Chlorination: Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form bis(2-chloroethyl)amine.
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Boc Protection: The chlorinated intermediate is treated with Boc anhydride in alkaline aqueous conditions (pH >10) to yield bis(2-chloroethyl)carbamic acid tert-butyl ester.
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Cyclization: Ammonia is introduced at 60°C to facilitate ring closure, forming N-Boc-piperazine. Ethyl group introduction requires substitution at the 3-position using ethyl bromide under SN2 conditions.
Critical Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | SOCl₂, DCM | Reflux, 3.5 h | 92% |
| Boc Protection | Boc anhydride, Na₂CO₃ | pH >10, 12 h | 94% |
| Cyclization | NH₃, ethyl bromide | 60°C, 3 h | 70% |
Stereochemical Control
The (S)-configuration is achieved via chiral resolution using (1S)-(+)-10-camphorsulfonic acid. Racemic 3-ethylpiperazine forms diastereomeric salts, which are separated by fractional crystallization. The resolved (S)-enantiomer is then Boc-protected.
Challenges:
-
Low overall yield (50–60%) due to resolution inefficiencies.
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Scalability limited by manual crystallization steps.
Palladium-Catalyzed Coupling for Ethyl Group Introduction
Methodology
Aryl halide intermediates undergo cross-coupling with N-ethylpiperazine using Pd₂(dba)₃ as a catalyst. For example, tert-butyl (S)-(1-(3-bromophenyl)ethyl)carbamate reacts with N-ethylpiperazine in the presence of K₃PO₄ and 2-(di-tert-butylphosphino)biphenyl at 80°C.
Reaction Scheme:
Performance Metrics:
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Catalyst Loading: 5 mol% Pd₂(dba)₃
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Yield: 49–64%
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Purity: 97% (HPLC)
Limitations
-
High catalyst cost limits industrial application.
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Byproduct formation (e.g., dehalogenated compounds) necessitates rigorous purification.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| Boc Protection | High yield, minimal steps | Requires chiral starting material | 85% | High |
| Cyclization | Ethyl group introduced early | Low enantiomeric purity | 70% | Moderate |
| Palladium Coupling | Versatile for analogs | Expensive catalysts | 49% | Low |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for Boc protection improves mixing efficiency and reduces reaction time (3 hours vs. 12 hours in batch).
Purification Techniques
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Crystallization: Ethyl acetate/hexane mixtures yield high-purity hydrochloride salts.
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Chromatography: Reserved for small-scale batches due to cost.
Q & A
Q. What are the recommended storage conditions for (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride to ensure stability?
The compound should be stored at 0°C–6°C in tightly sealed containers to prevent degradation. This recommendation aligns with similar piperazine derivatives, such as tert-Butyl 1-piperazinecarboxylate, which are sensitive to temperature fluctuations and moisture . For long-term storage, inert atmospheres (e.g., nitrogen) are advised to minimize oxidation.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves functionalizing the piperazine core via Boc protection (tert-butoxycarbonyl) followed by alkylation at the 3-position. A representative method includes reacting tert-butyl piperazine-1-carboxylate with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrochloride salt formation. Purification via silica gel chromatography (hexane/EtOAc gradients) is standard, with yields ranging from 60–80% depending on reaction optimization .
Q. How can researchers verify the purity and structural identity of this compound?
Analytical methods include:
- HPLC/GC-MS : To assess purity (>95% by area normalization).
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and ethyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂N).
- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated for structurally related tert-butyl piperazine derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for tert-butyl piperazine derivatives be resolved during structural characterization?
Discrepancies often arise from dynamic conformational changes or solvent effects. For example, equatorial vs. axial substituent orientations in the piperazine ring can split signals. To mitigate this:
- Use low-temperature NMR (e.g., 105 K) to "freeze" conformers.
- Compare experimental data with computational predictions (DFT or molecular dynamics simulations) .
- Cross-validate with IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹ for Boc groups) .
Q. What strategies are effective for optimizing enantiomeric excess in the synthesis of the (S)-enantiomer?
Q. How does the ethyl substituent at the 3-position influence the compound’s biological activity compared to other alkyl derivatives?
The ethyl group enhances lipophilicity (logP ~1.8), improving membrane permeability, as observed in related piperazine-based inhibitors. However, bulkier substituents (e.g., isopropyl) may sterically hinder target binding. Comparative studies using surface plasmon resonance (SPR) or cellular assays (e.g., IC₅₀ in receptor-binding studies) are recommended to quantify structure-activity relationships .
Q. What safety precautions are critical when handling this compound in biological assays?
- Acute toxicity : Classified under GHS Category 4 (oral toxicity, H302). Use PPE (gloves, goggles) and work in fume hoods .
- Waste disposal : Neutralize hydrochloride salts with bicarbonate before disposal.
- In vitro protocols : Avoid aerosol formation during lyophilization to prevent respiratory exposure .
Methodological Considerations
Q. How can researchers design experiments to study the environmental fate of this compound?
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 3–9) at 25–50°C, analyzing products via LC-MS.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀ values, following OECD guidelines .
Q. What advanced techniques are suitable for investigating its interactions with biomacromolecules?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with proteins.
- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme complexes.
- NMR titration : Map interaction sites on nucleic acids or receptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental solubility data?
- Solvent effects : Adjust COSMO-RS or COSMO-SAC models to account for hydrogen-bonding interactions.
- Experimental validation : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric methods. Discrepancies >10% warrant re-evaluation of force field parameters in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
